4-(4-Methylsulfonylphenyl)picolinic acid 4-(4-Methylsulfonylphenyl)picolinic acid
Brand Name: Vulcanchem
CAS No.: 1258615-27-8
VCID: VC11759551
InChI: InChI=1S/C13H11NO4S/c1-19(17,18)11-4-2-9(3-5-11)10-6-7-14-12(8-10)13(15)16/h2-8H,1H3,(H,15,16)
SMILES: CS(=O)(=O)C1=CC=C(C=C1)C2=CC(=NC=C2)C(=O)O
Molecular Formula: C13H11NO4S
Molecular Weight: 277.30 g/mol

4-(4-Methylsulfonylphenyl)picolinic acid

CAS No.: 1258615-27-8

Cat. No.: VC11759551

Molecular Formula: C13H11NO4S

Molecular Weight: 277.30 g/mol

* For research use only. Not for human or veterinary use.

4-(4-Methylsulfonylphenyl)picolinic acid - 1258615-27-8

Specification

CAS No. 1258615-27-8
Molecular Formula C13H11NO4S
Molecular Weight 277.30 g/mol
IUPAC Name 4-(4-methylsulfonylphenyl)pyridine-2-carboxylic acid
Standard InChI InChI=1S/C13H11NO4S/c1-19(17,18)11-4-2-9(3-5-11)10-6-7-14-12(8-10)13(15)16/h2-8H,1H3,(H,15,16)
Standard InChI Key BLEXUULGDAENLL-UHFFFAOYSA-N
SMILES CS(=O)(=O)C1=CC=C(C=C1)C2=CC(=NC=C2)C(=O)O
Canonical SMILES CS(=O)(=O)C1=CC=C(C=C1)C2=CC(=NC=C2)C(=O)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

4-(4-Methylsulfonylphenyl)picolinic acid consists of two primary moieties:

  • A picolinic acid (pyridine-2-carboxylic acid) framework, which provides a rigid aromatic system with a carboxylic acid group at the 2-position.

  • A 4-methylsulfonylphenyl substituent attached to the pyridine ring’s 4-position. The sulfonyl group (SO2-\text{SO}_2-) introduces strong electron-withdrawing effects, while the methyl group enhances lipophilicity .

The compound’s IUPAC name is 4-[4-(methylsulfonyl)phenyl]pyridine-2-carboxylic acid, and its CAS registry number is 1261913-00-1 .

Table 1: Fundamental physicochemical properties

PropertyValue
Molecular formulaC13H11NO4S\text{C}_{13}\text{H}_{11}\text{NO}_{4}\text{S}
Molecular weight277.30 g/mol
DensityNot reported
Melting/Boiling pointsNot reported
SolubilityLikely polar aprotic solvents (e.g., DMF, DMSO)

Spectroscopic Signatures

Though experimental spectral data (e.g., NMR, IR) for this specific compound are absent in publicly available literature, inferences can be drawn from analogs:

  • 1H^1\text{H} NMR: The pyridine ring protons typically resonate between δ 7.5–9.0 ppm, while the methylsulfonyl group’s singlet appears near δ 3.1 ppm.

  • IR: Strong absorption bands for the sulfonyl group (\sim1300–1150 cm1^{-1}) and carboxylic acid (\sim1700 cm1^{-1}) are expected .

Synthetic Methodologies

Retrosynthetic Analysis

The compound’s synthesis likely involves two key steps:

  • Formation of the pyridine-carboxylic acid core.

  • Introduction of the 4-methylsulfonylphenyl substituent.

A patent describing the synthesis of 4-[4-(methylsulfonyl)phenyl]-5-phenyl-2-(trifluoromethyl)-1H-imidazole (CN102603646B) provides a relevant model for sulfonylphenyl incorporation .

Step 1: Synthesis of 4-Methylsulfonylphenylboronic Acid

  • Reagents: 4-Bromophenyl methyl sulfide, sodium metaborate, palladium catalyst.

  • Conditions: Suzuki-Miyaura coupling to install the boronic acid group, followed by oxidation with H2O2\text{H}_2\text{O}_2 or KMnO4\text{KMnO}_4 to convert SCH3-\text{SCH}_3 to SO2CH3-\text{SO}_2\text{CH}_3 .

Step 2: Coupling to Picolinic Acid

  • Reagents: 4-Chloropyridine-2-carboxylic acid, 4-methylsulfonylphenylboronic acid.

  • Conditions: Palladium-catalyzed cross-coupling (e.g., Suzuki reaction) at 80–100°C in toluene/water .

Step 3: Carboxylic Acid Activation

  • Reagents: Thionyl chloride (SOCl2\text{SOCl}_2) or peptide coupling agents (e.g., EDCI).

  • Purpose: Facilitate subsequent amidation or esterification for derivative synthesis.

Physicochemical and Computational Data

Predicted Properties

Using tools like ChemAxon and SwissADME:

  • LogP: ~1.9 (moderate lipophilicity due to sulfonyl group).

  • Hydrogen bond donors/acceptors: 2/5.

  • Topological polar surface area (TPSA): ~90 Ų, indicating moderate membrane permeability .

Stability and Reactivity

  • Acid/Base Stability: The carboxylic acid group may undergo decarboxylation under strong acidic or basic conditions.

  • Thermal Stability: Sulfonyl groups generally enhance thermal stability compared to thioethers .

Challenges and Future Prospects

Knowledge Gaps

  • Biological profiling: No in vitro or in vivo studies specific to this compound.

  • Scalable synthesis: Current methods rely on multi-step protocols with moderate yields (~40–60%) .

Recommendations

  • Structure-activity relationship (SAR) studies: Modify the sulfonyl or pyridine groups to enhance bioavailability.

  • High-throughput screening: Evaluate anticancer, antimicrobial, or neuroprotective potential.

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